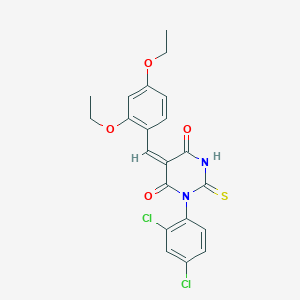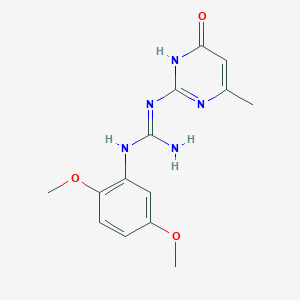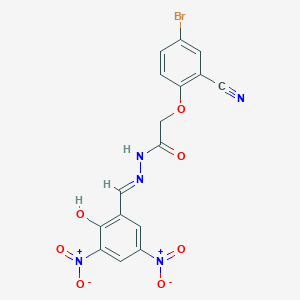![molecular formula C16H17N3O2S B5967331 2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5967331.png)
2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QPT-1 and has been synthesized using various methods. In
作用機序
The mechanism of action of QPT-1 is not well understood. However, it has been reported to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and cell division. QPT-1 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
QPT-1 has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. QPT-1 has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the levels of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
QPT-1 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. QPT-1 has also been shown to have low toxicity in vitro and in vivo. However, QPT-1 has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability. QPT-1 also has limited stability in acidic and basic conditions.
将来の方向性
There are several future directions for the research on QPT-1. One of the directions is to investigate the mechanism of action of QPT-1 in more detail. Another direction is to explore the potential applications of QPT-1 in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Furthermore, the development of new synthetic methods for QPT-1 can improve its bioavailability and stability. Finally, the evaluation of QPT-1 in animal models can provide valuable information for its potential clinical applications.
Conclusion:
In conclusion, QPT-1 is a chemical compound that has shown promising results in various scientific research applications. Its anti-cancer, anti-bacterial, anti-inflammatory, and analgesic effects make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of QPT-1 and its potential applications in various fields.
合成法
The synthesis of QPT-1 has been reported using different methods. One of the methods involves the reaction of 2-aminobenzamide with thiophosgene in the presence of triethylamine to form 2-(4-thiocarbonylphenyl)benzamide. The subsequent reaction of this compound with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester in the presence of sodium hydride and DMF gives QPT-1. Another method involves the reaction of 2-aminobenzamide with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester in the presence of triethylamine and DMF to form QPT-1.
科学的研究の応用
QPT-1 has shown promising results in various scientific research applications. It has been reported to have anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. QPT-1 has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. Furthermore, QPT-1 has been reported to have anti-inflammatory and analgesic effects.
特性
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-18-13-9-5-4-8-12(13)15(21)19-16/h1-3,6-7H,4-5,8-10H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDVBEXRDURCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-1-ylmethyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5967262.png)
![8-methyl-7-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5967269.png)
![1-(5-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5967282.png)
![2-[4-benzyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5967285.png)



![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B5967337.png)
![2-{4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967345.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5967350.png)
![2-methyl-7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967354.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5967359.png)
![3-allyl-5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5967365.png)
